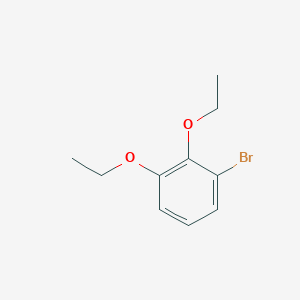
1-Bromo-2,3-diethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,3-diethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,3-diethoxybenzene using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Analyse Chemischer Reaktionen
1-Bromo-2,3-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-diethoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3-diethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack but directs incoming electrophiles to the ortho and para positions relative to the bromine . The ethoxy groups, being electron-donating, activate the ring and stabilize the intermediate carbocation formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3-diethoxybenzene can be compared with other similar compounds such as:
1-Bromo-2,3-dimethoxybenzene: Similar in structure but with methoxy groups instead of ethoxy groups.
1-Chloro-2,3-diethoxybenzene: Contains a chlorine atom instead of bromine, leading to differences in reactivity and applications.
2-Bromo-1,3-diethoxybenzene: The position of the bromine atom is different, affecting the compound’s chemical behavior and uses.
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
1-bromo-2,3-diethoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
IAQCHGYBUXQGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















